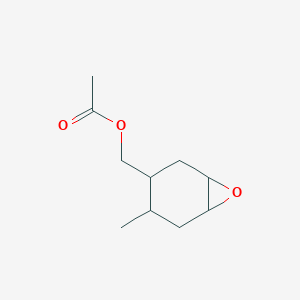
(1H-Indol-5-yl)methanol
Übersicht
Beschreibung
(1H-indol-5-yl)methanol is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich Indol-5-methanol, haben eine signifikante antivirale Aktivität gezeigt. So wurden beispielsweise 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate hergestellt und als antivirale Wirkstoffe berichtet . Diese Verbindungen zeigten eine hemmende Aktivität gegen das Influenza A- und CoxB3-Virus .
Entzündungshemmende Aktivität
Indolderivate sind bekannt für ihre entzündungshemmenden Eigenschaften. Sie binden mit hoher Affinität an mehrere Rezeptoren, was bei der Entwicklung neuer nützlicher Derivate zur Behandlung von Entzündungen hilfreich sein kann .
Antikrebsaktivität
Indol-5-methanol und seine Derivate wurden bei der Synthese von Verbindungen wie SR13668 verwendet, die die einzigartigen Antikrebsmechanismen von diätetischem Indol-3-carbinol nachahmen sollen, um die Akt-Signalgebung zu blockieren . Dies zeigt das Potenzial von Indol-5-methanol in der Krebsbehandlungenforschung.
Anti-HIV-Aktivität
Indolderivate haben in der Anti-HIV-Forschung Potenzial gezeigt. So wurde beispielsweise eine Reihe neuer Indolyl- und Oxochromenylxanthenonderivate synthetisiert und ihre Moleküldocking-Studien als Anti-HIV-1 durchgeführt .
Antioxidative Aktivität
Indolderivate besitzen antioxidative Eigenschaften, die bei der Bekämpfung von oxidativem Stress im Körper von Vorteil sein können .
Antibakterielle Aktivität
Indol-5-methanol und seine Derivate haben eine antimikrobielle Aktivität gezeigt, was sie bei der Entwicklung neuer antimikrobieller Wirkstoffe nützlich macht .
Antituberkulose-Aktivität
Indolderivate haben eine antituberkulose Aktivität gezeigt, die bei der Behandlung von Tuberkulose von Vorteil sein könnte .
Antidiabetische Aktivität
Indolderivate haben auch in der Antidiabetis-Forschung Potenzial gezeigt, was auf ihre mögliche Verwendung bei der Behandlung von Diabetes hindeutet .
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of “(1H-indol-5-yl)methanol” and its derivatives are promising. For instance, one study reported the potential of indole derivatives as anti-tubercular agents . Another study reported the successful synthesis of eighteen unprotected indole analogues, suggesting potential for further exploration .
Wirkmechanismus
Target of Action
Indole derivatives, such as (1H-indol-5-yl)methanol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting specific viral replication pathways . .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound at the molecular and cellular level remain to be elucidated.
Biochemische Analyse
Biochemical Properties
Indole-5-methanol, like other indole derivatives, is thought to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives are known to have a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole itself is known to be involved in various metabolic pathways, including those involving enzymes or cofactors .
Subcellular Localization
A flavin-dependent monooxygenase gene (ScFMO1) from Strobilanthes Cusia, which has the capacity to produce indoxyl from indole, has been found to localize in the cytoplasm of the cell .
Eigenschaften
IUPAC Name |
1H-indol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHFWQNPJMUBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378472 | |
| Record name | Indole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-25-8 | |
| Record name | Indole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-indol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

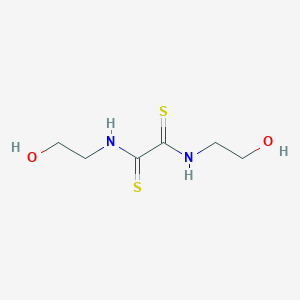

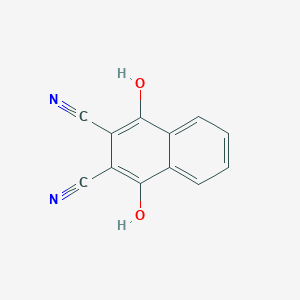
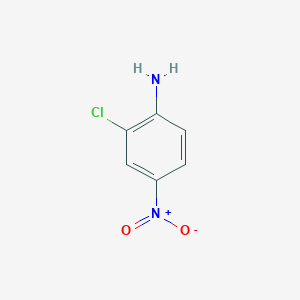

![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)
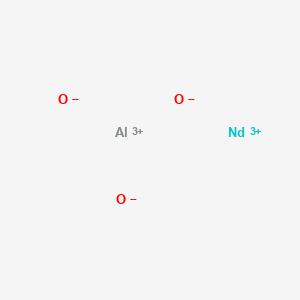

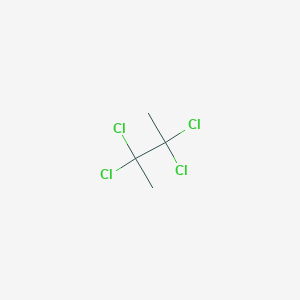

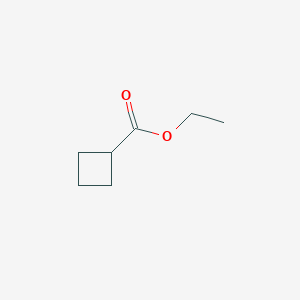
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
